molecular formula C14H15BrN2O3 B2396864 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide CAS No. 1797893-30-1

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide

Cat. No.: B2396864
CAS No.: 1797893-30-1
M. Wt: 339.189
InChI Key: CSTPSBAPGUJQNW-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of bromine, cyano, and oxan groups in its structure suggests potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide typically involves the following steps:

    Formation of the Acetamide: The acetamide moiety can be introduced through the reaction of the brominated phenoxy compound with an appropriate amine, such as 4-cyanooxan-4-ylamine, under suitable conditions (e.g., in the presence of a coupling agent like EDCI or DCC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide may have applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of reactive functional groups suggests potential for forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(4-cyanooxan-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-fluorophenoxy)-N-(4-cyanooxan-4-yl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(2-iodophenoxy)-N-(4-cyanooxan-4-yl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c15-11-3-1-2-4-12(11)20-9-13(18)17-14(10-16)5-7-19-8-6-14/h1-4H,5-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPSBAPGUJQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)COC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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